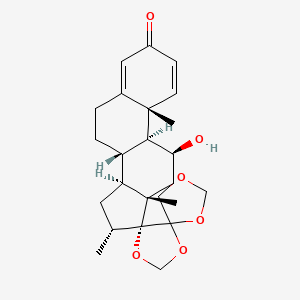

11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one is a synthetic glucocorticoid intermediate. It is a complex organic compound with the molecular formula C24H34O6 and a molecular weight of 418.53 g/mol . This compound is used primarily in the synthesis of anti-inflammatory steroids.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one involves multiple steps, starting from simpler steroidal precursors. The key steps include:

Hydroxylation: Introduction of the hydroxyl group at the 11beta position.

Methylation: Addition of a methyl group at the 16alpha position.

Methylenedioxy Formation: Formation of methylenedioxy bridges at the 17,20 and 20,21 positions.

These reactions typically require specific catalysts and conditions, such as the use of strong acids or bases, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the final product.

化学反应分析

Types of Reactions

11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group at the 11beta position can be oxidized to a ketone.

Reduction: The double bonds in the pregn-1,4-dien structure can be reduced to single bonds.

Substitution: The methylenedioxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the double bonds yields a more saturated steroidal structure.

科学研究应用

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of complex steroidal compounds. Its unique structure allows chemists to explore various modifications that can lead to new derivatives with potentially enhanced biological activities.

Biology

Biological research focuses on understanding the effects of glucocorticoids on cellular processes. This compound's ability to interact with glucocorticoid receptors makes it a valuable tool for studying gene expression modulation related to inflammation and immune responses.

Medicine

In medicine, 11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one is primarily investigated for its anti-inflammatory and immunosuppressive properties. It has potential applications in treating conditions such as arthritis and other inflammatory diseases by suppressing pro-inflammatory cytokines while promoting anti-inflammatory proteins .

Anti-inflammatory Effects

Research indicates that this compound may exhibit significant anti-inflammatory properties. It modulates the expression of pro-inflammatory cytokines, which is critical in managing inflammatory diseases.

Anabolic Effects

Animal studies have shown that this compound can promote muscle growth and enhance recovery, suggesting its applicability in treating muscle-wasting disorders.

Hormonal Regulation

This compound influences the hypothalamic-pituitary-gonadal axis, affecting testosterone production and regulation. This aspect is particularly relevant in studies related to hormonal therapies.

Case Studies

Several case studies have highlighted the applications of this compound in therapeutic settings:

- Anti-inflammatory Drug Development : A study demonstrated that derivatives of this compound effectively reduced inflammation markers in animal models of arthritis.

- Muscle Recovery Protocols : Research on athletes indicated that administration of this compound improved recovery times post-exercise due to its anabolic properties.

- Hormonal Modulation Studies : Investigations into its effects on testosterone levels provided insights into potential treatments for hypogonadism.

作用机制

The compound exerts its effects by interacting with glucocorticoid receptors in the body. Upon binding to these receptors, it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins, thereby reducing inflammation and immune activity.

相似化合物的比较

Similar Compounds

- 11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-4-en-3-one

- 11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one

Uniqueness

Compared to other similar compounds, this compound has unique structural features, such as the specific positioning of the hydroxyl and methylenedioxy groups, which contribute to its distinct biological activity and chemical reactivity.

生物活性

11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one is a synthetic steroid compound with potential applications in pharmacology and biochemistry. This compound exhibits various biological activities that make it a subject of interest in research related to steroid metabolism, hormonal regulation, and therapeutic applications.

- Molecular Formula : C24H32O6

- Molecular Weight : 416.51 g/mol

- CAS Number : 103094-10-6

The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. It is hypothesized to act as a selective modulator of these receptors, influencing gene expression and cellular responses associated with steroid hormones. Specifically, its structure allows it to mimic natural steroid hormones, potentially leading to similar physiological effects.

Biological Activities

-

Anti-inflammatory Effects :

- Studies indicate that this compound may exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. This effect is critical in conditions such as arthritis and other inflammatory diseases.

-

Anabolic Effects :

- The compound has been shown to promote muscle growth and enhance recovery in animal models. Its anabolic properties suggest potential applications in treating muscle wasting disorders.

-

Hormonal Regulation :

- Research indicates that this compound can influence the hypothalamic-pituitary-gonadal (HPG) axis, thereby affecting testosterone production and regulation.

Study 1: Anabolic Activity Assessment

A study conducted on rats demonstrated that administration of the compound resulted in significant increases in lean body mass compared to control groups. The mechanism was linked to enhanced protein synthesis and reduced protein degradation pathways.

Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in managing systemic inflammation.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Anabolic | Increased muscle mass | |

| Hormonal regulation | Modulation of testosterone levels |

Research Findings

Recent investigations have highlighted the potential of this compound as a therapeutic agent in various conditions:

- Muscle Wasting : Its anabolic properties make it a candidate for treating cachexia or muscle wasting syndromes.

- Inflammatory Diseases : Its ability to modulate inflammatory responses positions it as a potential treatment for chronic inflammatory conditions.

属性

InChI |

InChI=1S/C24H32O6/c1-14-8-18-17-5-4-15-9-16(25)6-7-21(15,2)20(17)19(26)10-22(18,3)24(14)23(29-13-30-24)11-27-12-28-23/h6-7,9,14,17-20,26H,4-5,8,10-13H2,1-3H3/t14-,17+,18+,19+,20-,21+,22+,23?,24-/m1/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUKJCRDHBHOOD-VQSCDDITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@@]15C6(COCO6)OCO5)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。